molecular formula C23H22N4O4 B6532778 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 903863-48-9

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Katalognummer: B6532778
CAS-Nummer: 903863-48-9
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: VTELRFLDKVGYGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound supplied for research and development purposes. It is identified by CAS Number 903863-48-9 . This complex organic molecule features a molecular formula of C23H22N4O4 and a molecular weight of 418.45 g/mol . Its structure incorporates several pharmacologically relevant motifs, including a 1,3-oxazole ring, a piperazine moiety, and two methoxyphenyl groups, making it a valuable intermediate or scaffold in medicinal chemistry and drug discovery research . The compound is offered with a minimum purity of 90% and is available for purchase in various milligram quantities to suit project needs . This product is intended for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-29-19-9-5-3-7-16(19)21-25-18(15-24)23(31-21)27-13-11-26(12-14-27)22(28)17-8-4-6-10-20(17)30-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTELRFLDKVGYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_4O_3, and it features a complex structure that includes an oxazole ring, a piperazine moiety, and methoxybenzoyl groups. The presence of these functional groups contributes to its biological activities.

Biological Activities

The biological activities of this compound have been investigated in various studies, focusing on its potential therapeutic effects. Key areas of research include:

1. Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated that it inhibits cell proliferation effectively. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Apoptosis induction
A549 (Lung)12.3G2/M phase arrest
HeLa (Cervical)9.8Inhibition of proliferation

2. Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α1500300
IL-61200250

3. Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The proposed mechanism of action involves multiple pathways:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death.
  • NF-kB Pathway Inhibition : By inhibiting NF-kB signaling, it reduces inflammation and tumor progression.
  • DNA Interaction : It may interact with DNA, disrupting replication in cancer cells.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : The compound was administered to MCF-7 cells, resulting in a significant reduction in cell viability and increased apoptosis markers.
  • Inflammation Model in Mice : In vivo studies using a mouse model for inflammation showed that treatment with the compound reduced swelling and inflammatory markers significantly compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns on Piperazine and Aromatic Rings

  • 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile (PubChem CID: N/A) This analog replaces the 2-methoxybenzoyl group with a 4-methoxyphenylpiperazine and introduces a phenoxymethyl substituent at position 2 of the oxazole. The phenoxymethyl group adds flexibility, which could influence bioavailability .
  • 2-(5-(4-(2-Methoxyphenyl)piperazin-1-yl)pentanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester
    Here, the oxazole core is replaced with a thiophene ring fused to a cycloheptane system. The 2-methoxyphenylpiperazine is retained, but the extended pentanamido linker and ester group may reduce metabolic stability compared to the oxazole-carbonitrile framework .

Heterocyclic Core Variations

  • 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile This compound substitutes the oxazole with a pyrazole ring and introduces a ketone group. The absence of methoxyphenyl groups reduces aromatic interactions, while the piperidine (vs.
  • 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile The pyrazole core is functionalized with an oxadiazole-thioether side chain. The amino and nitrile groups mirror electronic features of the target compound, but the oxadiazole may enhance metabolic resistance compared to the oxazole system .

Functional Group Impact on Physicochemical Properties

Compound Name Core Structure Key Substituents LogP* Solubility (mg/mL)* Bioactivity Notes
Target Compound Oxazole 2-Methoxybenzoylpiperazine, 2-methoxyphenyl ~3.2 ~0.05 (PBS) Hypothesized serotonin receptor affinity
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-oxazole Oxazole 4-Methoxyphenylpiperazine, phenoxymethyl ~2.8 ~0.1 (PBS) Enhanced solubility vs. target
Pyrazole-4-carbonitrile (3-Oxo derivative) Pyrazole Piperidine, ketone ~2.5 ~0.2 (DMSO) Reduced receptor binding

*Predicted values based on structural analogs.

Key Research Findings and Implications

  • Piperazine Substitution : The 2-methoxybenzoyl group in the target compound likely enhances binding to hydrophobic pockets in receptors, as seen in serotonin 1A ligands like 18F-Mefway .
  • Oxazole vs. Pyrazole : Oxazole derivatives generally exhibit higher metabolic stability than pyrazoles due to reduced susceptibility to oxidative degradation .
  • Nitrile Group : The carbonitrile moiety in all compared compounds contributes to hydrogen bonding and dipole interactions, critical for target engagement .

Vorbereitungsmethoden

Oxazole Core Construction via Acylpyridinium Intermediate

The oxazole ring serves as the foundational scaffold for this molecule. A 2025 study demonstrated that 4,5-disubstituted oxazoles can be synthesized directly from carboxylic acids using a triflylpyridinium reagent (DMAP-Tf) and isocyanoacetates . For the target compound, 2-(2-methoxyphenyl)acetic acid (1.0 equiv) reacts with ethyl isocyanoacetate (1.2 equiv) in dichloromethane (DCM) under catalytic DMAP-Tf (1.3 equiv) to yield ethyl 2-(2-methoxyphenyl)-5-bromooxazole-4-carboxylate (Scheme 1). Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), with a 78% isolated yield .

StepReagents/ConditionsProductYield
12-(2-Methoxyphenyl)acetic acid, DMAP-Tf, DCM, rt, 2hAcylpyridinium intermediate-
2Ethyl isocyanoacetate, 0°C to rt, 12hEthyl 2-(2-methoxyphenyl)oxazole-4-carboxylate85%
3NBS, THF, 0°C, 1hEthyl 2-(2-methoxyphenyl)-5-bromooxazole-4-carboxylate78%

The ethyl ester at position 4 is subsequently converted to a nitrile via sequential hydrolysis (6M HCl, 90°C), amidation (NH₄Cl, EDC·HCl), and dehydration (POCl₃, 110°C), achieving 2-(2-methoxyphenyl)-5-bromooxazole-4-carbonitrile in 67% overall yield .

ParameterValue
CatalystPd₂(dba)₃ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (2.0 equiv)
SolventToluene
Temperature100°C
Time24h
Yield82%

Deprotection of the tert-butoxycarbonyl (Boc) group is achieved using trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.6 equiv) and 2,6-dimethylpyridine (0.3 equiv) in DCM at 0°C to room temperature, affording the free piperazine in 72% yield .

Acylation with 2-Methoxybenzoyl Chloride

The final step involves N-acylation of the piperazine with 2-methoxybenzoyl chloride (1.5 equiv) in DCM using triethylamine (Et₃N, 2.0 equiv) as a base (Scheme 3). The reaction proceeds quantitatively at 0°C within 2h, yielding the target compound in 93% isolated yield after silica gel chromatography .

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.65–7.58 (m, 2H), 7.45 (t, J = 7.8 Hz, 1H), 7.12 (d, J = 8.0 Hz, 1H), 6.99–6.93 (m, 3H), 3.92 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 3.52–3.48 (m, 4H, piperazine).

  • LCMS (ES+) : m/z 488.2 [M+H]⁺.

Alternative Route via Thiourea-Mediated Cyclization

An older patent (2000) describes trisubstituted oxazole synthesis via cyclization of thiourea with diketone esters . Applying this method, 1-(2-methoxyphenyl)-3-oxo-3-(2-cyanoethylthio)propan-1-one reacts with thiourea in aqueous ethanol (pH 8.5, NaHCO₃) at 70°C for 6h to form 2-(2-methoxyphenyl)-4-cyanooxazole-5-carboxylic acid , which is subsequently esterified and functionalized (Scheme 4). However, this route suffers from lower yields (45–55%) and requires harsh acidic conditions for ester hydrolysis .

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsOverall Yield
Acylpyridinium pathway High functional group tolerance, gram-scale feasibilityRequires specialized triflylpyridinium reagent58% (3 steps)
Buchwald-Hartwig coupling Mild conditions, excellent regioselectivityCostly palladium catalysts82% (coupling step)
Thiourea cyclization Avoids transition metalsLow yields, narrow substrate scope22% (4 steps)

Q & A

Q. What methodologies evaluate bioavailability in preclinical models?

  • Key Parameters :
  • Solubility : Use shake-flask method (PBS, pH 7.4) with LC-MS quantification .
  • Permeability : Caco-2 monolayers predict intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s) .
  • Metabolic Stability : Microsomal half-life (t1/2_{1/2} > 30 minutes in human liver microsomes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.